molecular formula C11H17NO B13028436 (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL

Cat. No.: B13028436
M. Wt: 179.26 g/mol
InChI Key: FLLQNJUBTZDIBV-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry It is an organic molecule that contains an amino group, a hydroxyl group, and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a chiral ligand to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to reduce the corresponding ketone to the desired chiral alcohol. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetone or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the corresponding alkyl halides.

Scientific Research Applications

(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.

    Industry: It is utilized in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(4-tert-butylphenyl)propan-2-OL

Uniqueness

(1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity, affecting its solubility and membrane permeability. Additionally, the stereochemistry of the compound contributes to its selectivity and potency in various applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11-/m0/s1

InChI Key

FLLQNJUBTZDIBV-KWQFWETISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H]([C@H](C)O)N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

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